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Compound of Interest

Compound Name: Camphor oxime

Cat. No.: B8808870

Introduction

Camphor oxime, or 2-Bornanone oxime, is a versatile chemical intermediate derived from the
bicyclic monoterpene, camphor.[1] The synthesis is a classic example of a condensation
reaction between the ketone functional group of camphor and hydroxylamine.[1] This reaction
follows a nucleophilic addition-elimination mechanism, where the nitrogen of hydroxylamine
attacks the carbonyl carbon of camphor.[1] The resulting oxime is a valuable compound in
various chemical applications, including its use in the synthesis of chiral auxiliaries and as a
precursor for nitrogen-containing compounds like amides and nitriles.[1] This protocol provides
a detailed method for the synthesis and purification of camphor oxime from D-camphor.

Experimental Data

The following tables summarize the key quantitative data for the synthesis of camphor oxime.

Table 1: Reagent Specifications and Stoichiometry
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Molar Mass Moles .
Reagent Mass (g) Equivalents Reference
(g/mol) (mmol)
D-Camphor 152.23 11.0 71.6 1.0 [1][2]
Hydroxylamin
e 69.49 7.83 112.7 1.6 [1]12]
Hydrochloride
Sodium
82.03 7.46 90.9 1.3 [1][2]
Acetate
Ethanol 46.07 36 mL - Solvent [2]
| Deionized Water | 18.02 | 55 mL | - | Solvent |[2] |
Table 2: Reaction and Product Parameters
Parameter Value Reference

Reaction Conditions

Solvent System

Ethanol / Deionized Water

[1]

Temperature Reflux at 85-90 °C [1]
Reaction Time 1 hour [1]
Product Characterization

Appearance White Solid [1]
Yield Up to 90% [1]
Melting Point 116-119 °C [2]
TLC Analysis (Hexanes/Ethyl Acetate 10:1)

R_f Value (Camphor)

0.64

[2]

| R_f Value (Camphor Oxime) | 0.29 |[2] |
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Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Reagent Preparation and Reaction Setup

e Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux
condenser, and an internal thermometer.[1][2]

o Charge the flask with D-camphor (11.0 g, 71.6 mmol).[1][2]

e Add ethanol (36 mL) and stir the solution at room temperature until all the solid camphor has
dissolved.[2]

 To the stirring solution, add deionized water (55 mL), followed by hydroxylamine
hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]

Reaction Execution

o Heat the reaction mixture to reflux (approximately 85-90 °C) with continuous stirring.[1]

o Maintain the reflux for 1 hour.[1] The reaction can be monitored by Thin Layer
Chromatography (TLC) using a 10:1 mixture of hexanes/ethyl acetate as the eluent.[2] The
R_f value for camphor is 0.64, and for the product oxime is 0.29.[2]

Product Work-up and Isolation

o After 1 hour, remove the heat source and allow the mixture to cool to room temperature.[1]
e Once cooled, transfer the reaction mixture to a 250 mL separatory funnel.
o Extract the aqueous mixture with diethyl ether (3 x 50 mL).[1][2]

e Combine the organic phases.[1]

Purification

e Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[1][2]
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« Filter the solution to remove the drying agent.[1]

 Remove the solvent (diethyl ether) from the filtrate in vacuo using a rotary evaporator to yield
a white solid.[2]

» For further purification, the crude solid can be recrystallized. Dissolve the solid in hot ethanol
(15 mL) and filter while hot.[2]

» Allow the filtrate to cool to room temperature and then place it at 4 °C overnight to facilitate
crystallization.[2]

Collect the purified white crystals by vacuum filtration and dry them under vacuum.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to final
product isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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